N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-(2-methoxyethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is 392.14059304 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Beney et al. (1998) outlines a new synthesis method for α,β-unsaturated N-methoxy-N-methylamides, indicating the utility of similar compounds in organic synthesis and chemical transformations. This method involves reagents useful for homologation of alkyl halides to α,β-unsaturated compounds, suggesting applications in synthetic chemistry (Beney, Boumendjel, & Mariotte, 1998).
Antitumor and Antimicrobial Activities
- Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties, highlighting the cell cycle inhibition properties of certain sulfonamides, which progressed to clinical trials. This study implies that sulfonyl compounds may have significant roles in developing anticancer therapies by disrupting cellular processes such as tubulin polymerization and cellular proliferation (Owa et al., 2002).
- Muskinja et al. (2019) synthesized sulfonyl esters with significant in vitro anticancer activities, suggesting the potential for related sulfonyl-containing compounds in cancer treatment and research. These compounds showed selectivity towards inducing apoptotic cell death and cell cycle arrest in cancer cell lines (Muskinja et al., 2019).
Enzyme Inhibition and Therapeutic Potential
- Abbasi et al. (2018) reported on sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This suggests potential applications in treating neurological conditions such as Alzheimer's disease. The study's findings indicate that compounds with sulfonyl groups could serve as leads for designing more potent enzyme inhibitors (Abbasi et al., 2018).
Water Treatment and Environmental Applications
- Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment, demonstrating the environmental applications of sulfonyl-containing compounds in water purification technologies. These membranes showed enhanced hydrophilicity and efficient dye rejection, indicating the role of sulfonated compounds in improving membrane-based filtration processes (Liu et al., 2012).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The compound could potentially interact with enzymes or receptors in the body, with the nature of these interactions being determined by its molecular structure .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15-9-10-17(26-3)18(13-15)27(23,24)21(16-7-5-4-6-8-16)14-19(22)20-11-12-25-2/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBSLVBYZDFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCCOC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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